trans-1,2-Di(2-thienyl)ethylene
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Overview
Description
trans-1,2-Di(2-thienyl)ethylene is an organic compound with the molecular formula C10H8S2. It consists of two thiophene rings connected by a vinyl group. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,2-Di(2-thienyl)ethylene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a stannylated thiophene reacts with a halogenated thiophene in the presence of a palladium catalyst . Another method involves the Heck reaction, where a halogenated thiophene reacts with a vinyl thiophene under similar catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
trans-1,2-Di(2-thienyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated and alkylated thiophenes.
Scientific Research Applications
trans-1,2-Di(2-thienyl)ethylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a component in drug development for its unique electronic properties.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of trans-1,2-Di(2-thienyl)ethylene in biological systems involves its interaction with cellular components, potentially disrupting cellular processes. Its electronic properties allow it to interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,2’-Bithiophene: Consists of two thiophene rings connected by a single bond.
2,5-Di(2-thienyl)pyrrole: Contains a pyrrole ring flanked by two thiophene rings.
Uniqueness
trans-1,2-Di(2-thienyl)ethylene is unique due to its vinyl linkage between the thiophene rings, which imparts distinct electronic properties compared to other thiophene derivatives. This unique structure makes it particularly valuable in the field of organic electronics .
Properties
IUPAC Name |
2-(2-thiophen-2-ylethenyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFWHPZXYPJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929379 |
Source
|
Record name | 2,2'-(Ethene-1,2-diyl)dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13640-78-3 |
Source
|
Record name | 2,2'-(Ethene-1,2-diyl)dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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